molecular formula C19H23N3O2 B2546358 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one CAS No. 2034396-28-4

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one

Cat. No.: B2546358
CAS No.: 2034396-28-4
M. Wt: 325.412
InChI Key: ZOLHURVPIUPKLZ-UHFFFAOYSA-N
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Description

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one is a versatile chemical compound with a unique structure that offers diverse applications in scientific research. This compound is known for its potential in drug development, material synthesis, and catalyst design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a phenyl-substituted ketone with a pyrazin-2-yloxy pyrrolidine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the design of catalysts and materials for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP): Known for its central nervous system stimulant properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a free radical scavenger and in the treatment of amyotrophic lateral sclerosis.

Uniqueness

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one stands out due to its unique structure, which offers diverse applications and potential in various fields. Its combination of phenyl, pyrazin-2-yloxy, and pyrrolidin-1-yl groups provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

5-phenyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-13-10-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHURVPIUPKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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